N-cyclopropyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide
Vue d'ensemble
Description
N-cyclopropyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in preclinical studies for the treatment of various types of cancer, including hematological malignancies and solid tumors.
Mécanisme D'action
N-cyclopropyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide targets RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription initiation factors. This leads to the inhibition of ribosomal RNA synthesis and the induction of nucleolar stress. The activation of p53-mediated apoptosis and the inhibition of cancer cell proliferation are thought to be the result of the nucleolar stress response.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway. It has also been shown to inhibit cancer cell proliferation and induce cell cycle arrest. In addition, this compound has been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide is its selectivity for RNA polymerase I transcription, which allows for the specific targeting of cancer cells. However, this compound has a relatively short half-life and is rapidly metabolized in vivo, which may limit its efficacy in clinical settings. In addition, this compound has been shown to have off-target effects, which may result in unwanted side effects.
Orientations Futures
For N-cyclopropyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide research include the development of more stable analogs with improved pharmacokinetic properties. In addition, the combination of this compound with other anti-cancer agents may enhance its efficacy and reduce the risk of resistance. Further studies are also needed to investigate the potential of this compound in the treatment of specific types of cancer, including hematological malignancies and solid tumors. Finally, the identification of biomarkers that predict response to this compound may help to guide patient selection and improve clinical outcomes.
Applications De Recherche Scientifique
N-cyclopropyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide has been extensively studied in preclinical models of cancer, including hematological malignancies and solid tumors. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and the induction of nucleolar stress. This results in the activation of p53-mediated apoptosis and the inhibition of cancer cell proliferation.
Propriétés
IUPAC Name |
N'-cyclopropyl-N-(2-morpholin-4-ylethyl)oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c15-10(11(16)13-9-1-2-9)12-3-4-14-5-7-17-8-6-14/h9H,1-8H2,(H,12,15)(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAQHQCTHCRTQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.